molecular formula C10H7NO2S B1608666 5-(Thiophen-3-YL)nicotinic acid CAS No. 893723-32-5

5-(Thiophen-3-YL)nicotinic acid

Cat. No. B1608666
M. Wt: 205.23 g/mol
InChI Key: QZPQTJJXLAOEQZ-UHFFFAOYSA-N
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Description

5-(Thiophen-3-YL)nicotinic acid is an organic compound with the molecular formula C10H7NO2S . It is a derivative of pyridine, with a carboxyl group (COOH) at the 3-position . This compound is a part of the broader class of thiophene-based analogs, which have been the subject of increasing interest due to their potential biological activity .


Molecular Structure Analysis

The molecular structure of 5-(Thiophen-3-YL)nicotinic acid consists of a thiophene ring attached to a nicotinic acid molecule . The molecular weight of this compound is 205.23 .


Physical And Chemical Properties Analysis

5-(Thiophen-3-YL)nicotinic acid is a colorless, water-soluble solid . It has a molecular weight of 205.23 .

Scientific Research Applications

Herbicidal Activity of Nicotinic Acid Derivatives

Nicotinic acid derivatives have been explored for their potential in developing novel herbicides. A study by Chen Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, revealing that some compounds exhibited significant herbicidal activity against various weeds. This suggests that 5-(Thiophen-3-yl)nicotinic acid and its derivatives could be utilized in agricultural research to develop new herbicidal compounds (Chen Yu et al., 2021).

Vasorelaxation and Antioxidation Properties

The vasorelaxation and antioxidative properties of thionicotinic acid derivatives were studied by Supaluk Prachayasittikul et al. (2010), indicating that these compounds could induce vasorelaxation in rat thoracic aorta and exhibit antioxidative activity. This research opens avenues for the therapeutic application of 5-(Thiophen-3-yl)nicotinic acid derivatives in cardiovascular diseases (Supaluk Prachayasittikul et al., 2010).

Anti-lipolytic Effect through GPR109A Receptor

A study by S. Tunaru et al. (2003) identified the G-protein-coupled receptor, PUMA-G/HM74, as a nicotinic acid receptor in adipocytes, mediating its anti-lipolytic effects by inhibiting cyclic adenosine monophosphate (cAMP) accumulation. This mechanism could be relevant for 5-(Thiophen-3-yl)nicotinic acid in the context of metabolic research and the development of treatments for dyslipidemias (S. Tunaru et al., 2003).

Industrial Applications in Nicotinic Acid Production

Dawid Lisicki et al. (2022) reviewed ecological methods for producing nicotinic acid, emphasizing the need for green chemistry approaches. This research highlights the potential industrial applications of 5-(Thiophen-3-yl)nicotinic acid in the production of nicotinic acid, aiming for more sustainable processes (Dawid Lisicki et al., 2022).

Fungicidal Activity of Nicotinamide Derivatives

Hongfei Wu et al. (2022) explored the fungicidal activities of N-(thiophen-2-yl) nicotinamide derivatives, finding that some compounds showed promising efficacy against cucumber downy mildew. This suggests potential applications of 5-(Thiophen-3-yl)nicotinic acid derivatives in the development of new fungicides (Hongfei Wu et al., 2022).

properties

IUPAC Name

5-thiophen-3-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-3-8(4-11-5-9)7-1-2-14-6-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPQTJJXLAOEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406237
Record name 5-thiophen-3-ylpyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiophen-3-YL)nicotinic acid

CAS RN

893723-32-5
Record name 5-thiophen-3-ylpyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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